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Compound of Interest

Compound Name:
Methyl 1-methyl-1H-[1,2,4]triazole-

3-carboxylate

Cat. No.: B1319363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of substituted triazoles is a critical parameter in drug discovery and

development, as different regioisomers can exhibit distinct biological activities and

pharmacokinetic profiles. This guide provides a comparative analysis of the spectroscopic

characteristics of "Methyl 1-methyl-1H-triazole-3-carboxylate" derivatives and related isomers.

The information presented herein is intended to aid researchers in the structural elucidation

and differentiation of these important heterocyclic compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for different regioisomers of methyl-

substituted methyl triazole carboxylates. The data is compiled from various sources and

provides a basis for distinguishing between these isomers.

Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Solvent Triazole-H N-CH3 O-CH3 Reference

Methyl 1-

methyl-1H-

1,2,3-triazole-

4-carboxylate

Not Specified 8.13 (s) Not Specified Not Specified [1][2]

Methyl 1-

methyl-1H-

1,2,4-triazole-

3-carboxylate

Not Specified ~8.0-8.75 (s) Not Specified Not Specified

Generic 1,4-

disubstituted

1,2,3-

triazoles

CDCl3 ~8.0-8.3 (s)
Not

Applicable

Not

Applicable
[3]

Generic 1,5-

disubstituted

1,2,3-

triazoles

CDCl3 Not Specified
Not

Applicable

Not

Applicable
[4]

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compo
und

Solvent
Triazole
C4

Triazole
C5

N-CH3 O-CH3 C=O
Referen
ce

Methyl 1-

methyl-

1H-1,2,3-

triazole-

4-

carboxyla

te

Not

Specified

Not

Specified

Not

Specified

Not

Specified

Not

Specified

Not

Specified
[1][2]

Methyl 1-

methyl-

1H-1,2,4-

triazole-

3-

carboxyla

te

Not

Specified

139.27-

148.64

122.46-

127.49

Not

Specified

Not

Specified

Not

Specified

Generic

1,4-

disubstitu

ted 1,2,3-

triazoles

Not

Specified
~140-149 ~122-128

Not

Applicabl

e

Not

Applicabl

e

Not

Specified

Table 3: Mass Spectrometry Data (m/z)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8450958/
https://acs.digitellinc.com/p/s/synthesis-and-nmr-characterization-of-1h-123-triazole-derivatives-19308
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Ionization
Mode

[M+H]+
Key
Fragments

Reference

Methyl 1-methyl-

1H-1,2,3-triazole-

4-carboxylate

ESI-HRMS 142.0611 Not Specified [1]

Generic 1,2,3-

triazole

derivatives

ESI-HRMS Varies [M+H-N2]+ Not Specified

Generic 1,2,4-

triazole

derivatives

EI Varies Loss of HCN Not Specified

Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible

spectroscopic data. Below are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified triazole derivative in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and 16-64 scans.

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may

be necessary to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).[5]

Infrared (IR) Spectroscopy
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Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of

the compound with dry potassium bromide and pressing the mixture into a thin, transparent

disk. Alternatively, for both solid and liquid samples, attenuated total reflectance (ATR) can

be used by placing a small amount of the sample directly on the ATR crystal.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

Data Analysis: Identify characteristic absorption bands for functional groups such as C=O

(ester), C=N, C-H, and N-N stretching vibrations within the triazole ring.[6]

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or

through a liquid chromatography system. Use electrospray ionization (ESI) in positive ion

mode to generate protonated molecular ions ([M+H]+).

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the

calculated exact mass of the expected formula to confirm the elemental composition.[1]

Visualizing Experimental and Logical Relationships
Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis of "Methyl 1-methyl-1H-

triazole-3-carboxylate" derivatives and their subsequent spectroscopic characterization.
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Synthesis

Spectroscopic Characterization

Starting Materials
(e.g., Methyl propiolate, Methyl azide)

[1,3]-Dipolar Cycloaddition

Reaction Work-up
(Extraction, Washing)

Purification
(Column Chromatography)

NMR Spectroscopy
(1H, 13C) IR Spectroscopy Mass Spectrometry

(HRMS)

Structure Elucidation

Regioisomers

NMR Spectroscopy Mass Spectrometry

1,4-Disubstituted Isomer

1H NMR:
- Triazole proton chemical shift

Distinct δ

13C NMR:
- Chemical shifts of triazole carbons

Characteristic shifts

NOE Experiment:
- Correlation between N-CH3 and triazole proton

No correlation

Fragmentation Pattern:
- Relative abundance of [M+H-N2]+

1,5-Disubstituted Isomer

Different δ Different shifts Correlation observed
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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